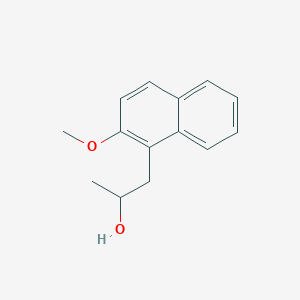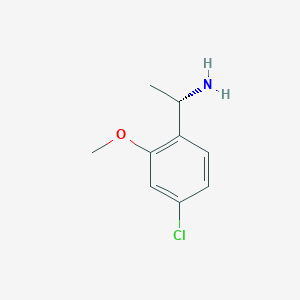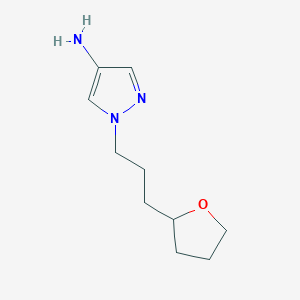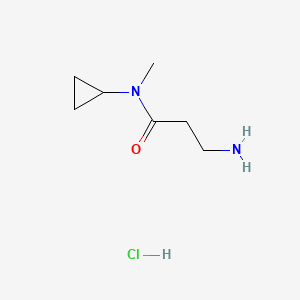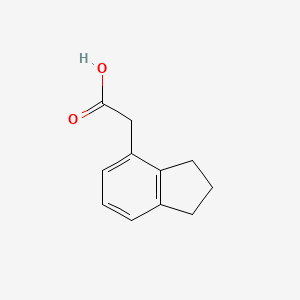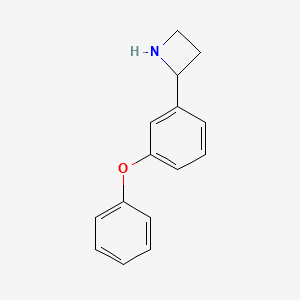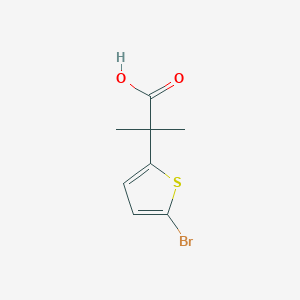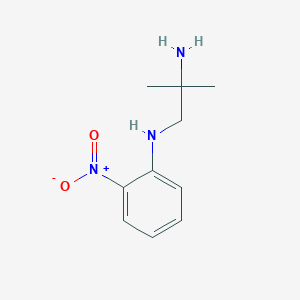
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine is an organic compound with the molecular formula C10H15N3O2 It is characterized by the presence of a nitrophenyl group attached to a propane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine typically involves the reaction of 2-nitroaniline with 2-methyl-1,2-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
類似化合物との比較
Similar Compounds
2-methyl-1,2-propanediamine: A related compound with similar structural features but lacking the nitrophenyl group.
2-methyl-2-nitro-1-propanol: Another related compound with a nitro group but different functional groups.
Uniqueness
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine is unique due to the presence of both the nitrophenyl and diamine groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-methyl-1-N-(2-nitrophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,11)7-12-8-5-3-4-6-9(8)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChIキー |
KPSCUJFWZHWWOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)

